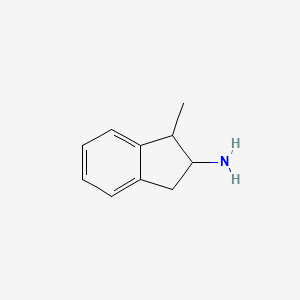
1-methyl-2,3-dihydro-1H-inden-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C9H11N . It is a derivative of indane, a bicyclic compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched literature, indane derivatives can undergo various reactions. For example, they can react with diethyl phthalate and ethyl acetate in the presence of metallic sodium and ethanol as a catalyst . Other reactions include the Tscherniac-Einhorn reaction and hydrogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the searched literature .Scientific Research Applications
Metabolic Studies :A study by Manier et al. (2019) focused on the in vitro and in vivo metabolism of 2-aminoindane and N-methyl-2-aminoindane, demonstrating their transformations in liver microsomes and rat urine. This research is crucial for understanding the metabolic pathways and potential biomedical applications of these compounds.
Dopamine Receptor Studies :Claudi et al. (1996) conducted research on the synthesis and evaluation of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives as dopamine receptors ligands. The study revealed that these compounds display affinity for dopamine D1 and D2 receptors in the nanomolar range, indicating their potential in neurological research (Claudi et al., 1996).
Synthetic and Pharmacological Interest :Kochia et al. (2019) explored the synthesis of pyrimidine-containing compounds, including derivatives of 1-methyl-2,3-dihydro-1H-inden-2-amine, highlighting their potential synthetic and pharmacological interest. This study underlines the versatile nature of these compounds in chemical synthesis and potential pharmaceutical applications (Kochia et al., 2019).
Indicator Properties in Chemical Analysis :Research by Allisson et al. (1970) on 2-methyl-3-amino-inden-1-onen derivatives demonstrated that these compounds possess indicator properties, useful in various analytical and chemical processes (Allisson, Hunziker, & Lüthi, 1970).
Antimicrobial and Cytotoxic Activity :A study by Noolvi et al. (2014) on azetidine-2-one derivatives of 1H-benzimidazole, including this compound derivatives, highlighted their potential in exhibiting good antibacterial and cytotoxic activities, showcasing their relevance in medical and biological research (Noolvi et al., 2014).
Catalytic Synthesis Applications :Research by Senthamarai et al. (2018) described the synthesis of N-methyl- and N-alkylamines, pertinent to the chemical category of this compound, emphasizing the use of cost-effective methods in catalysis and chemical synthesis (Senthamarai et al., 2018).
Corrosion Inhibition :A study by Boughoues et al. (2020) highlighted the use of amine derivative compounds as effective corrosion inhibitors for mild steel, demonstrating the potential application of this compound derivatives in industrial and material sciences (Boughoues et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
1-Methyl-2,3-dihydro-1H-inden-2-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives, to which this compound belongs, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
The broad range of biological activities exhibited by indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
1-methyl-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7,10H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMIRQRGULWJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2=CC=CC=C12)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341009-36-7 |
Source


|
| Record name | 1-methyl-2,3-dihydro-1H-inden-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide](/img/structure/B2417964.png)
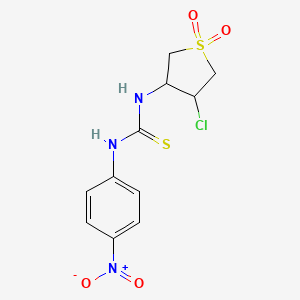
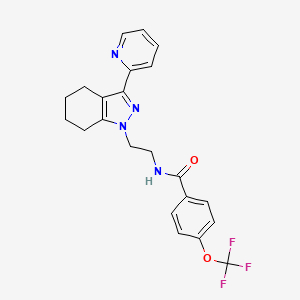
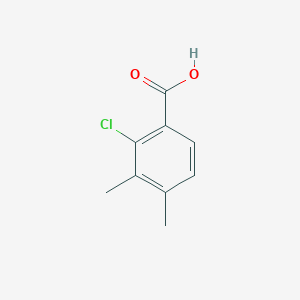
![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2417972.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2417973.png)
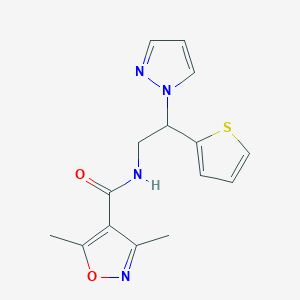
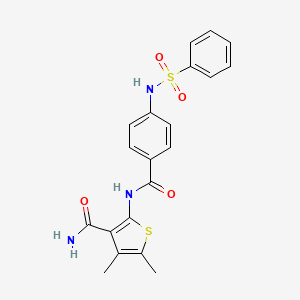

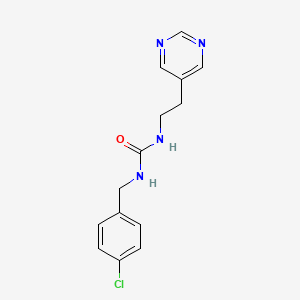
![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2417978.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2417982.png)

